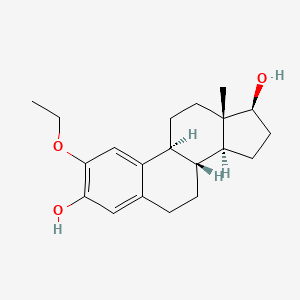

2-Ethoxyestradiol

Description

Contextualizing 2-Ethoxyestradiol as a Metabolite of Estrogens and Estrogen Analogs

2-Ethoxyestradiol is recognized as a synthetic analog of 2-methoxyestradiol (B1684026) (2-ME), which is a naturally occurring metabolite of 17β-estradiol (E2). nih.govmdpi.comacs.org The metabolism of E2 is a complex process involving multiple pathways. nih.gov A major route is the 2-hydroxylation pathway, which accounts for a significant portion of E2 metabolism and primarily occurs in the liver. mdpi.com This process, catalyzed by cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1, converts E2 into catechol estrogens such as 2-hydroxyestradiol (B1664083) (2-HE). mdpi.comaacrjournals.org Subsequently, the enzyme catechol-O-methyltransferase (COMT) methylates these catechol estrogens to form methoxyestrogens, with 2-methoxyestradiol being a prominent product. mdpi.comaacrjournals.org

2-Ethoxyestradiol, as a synthetic counterpart to 2-methoxyestradiol, has been a valuable tool in research. nih.gov Studies have indicated that 2-ethoxyestradiol is a more potent antimitogen—a substance that inhibits cell division—than its natural analog, 2-methoxyestradiol. nih.gov This characteristic has made it a compound of interest for investigating the physiological and pathological processes influenced by estrogen metabolites. For instance, research has explored its effects on the proliferation of various cell types, including human pulmonary artery endothelial and smooth muscle cells. nih.gov

The metabolic pathways of estrogens are crucial for understanding their diverse biological effects. The conversion of parent estrogens into various metabolites, such as the 2-hydroxy and 16-hydroxy derivatives, can significantly alter their biological activity. dutchtest.comnih.gov The balance between these pathways, often represented by the 2-hydroxyestrogen to 16α-hydroxyestrone ratio, is a subject of ongoing investigation in relation to various health outcomes. dutchtest.comahajournals.org

Table 1: Key Estrogen Metabolites and Related Enzymes

| Compound/Enzyme | Role in Estrogen Metabolism |

|---|---|

| 17β-estradiol (E2) | Primary female sex hormone and precursor to various metabolites. |

| 2-Hydroxyestradiol (2-HE) | A catechol estrogen formed from the 2-hydroxylation of E2. |

| 2-Methoxyestradiol (2-ME) | An endogenous metabolite of E2, formed by the methylation of 2-HE. nih.gov |

| 2-Ethoxyestradiol | A synthetic analog of 2-methoxyestradiol. nih.gov |

| Cytochrome P450 (CYP) Enzymes | Catalyze the hydroxylation of estrogens. mdpi.comaacrjournals.org |

| Catechol-O-methyltransferase (COMT) | Catalyzes the methylation of catechol estrogens to form methoxyestrogens. mdpi.comaacrjournals.org |

Historical Perspectives on 2-Ethoxyestradiol Research

Initially, research into estrogen metabolites like 2-methoxyestradiol was driven by the need to understand the full scope of estrogen's biological impact beyond its receptor-mediated effects. For many years, 2-methoxyestradiol was considered an inactive metabolite. researchgate.net However, starting in the late 1980s, studies began to reveal its interesting biological activities, including anticancer effects, without the undesirable estrogenic activity. researchgate.net

The investigation of 2-ethoxyestradiol followed from the growing interest in 2-methoxyestradiol. As a synthetic analog, 2-ethoxyestradiol offered the potential for enhanced potency and a tool to further probe the mechanisms of action of this class of compounds. nih.govacs.org Research demonstrated that 2-ethoxyestradiol is indeed a more potent inhibitor of cell growth in certain cell lines compared to 2-methoxyestradiol. nih.gov

This discovery spurred further investigation into the potential applications of 2-ethoxyestradiol and other synthetic analogs. For example, its effects on conditions such as pulmonary hypertension have been a focus of study, with findings indicating its ability to attenuate the development and progression of the disease in animal models. nih.govmdpi.comed.ac.ukersnet.org These studies have highlighted the potential of synthetic analogs of estrogen metabolites as protective agents in various pathological conditions. nih.gov

Methodological Approaches in Early 2-Ethoxyestradiol Research

The study of catechol estrogens and their metabolites, including 2-ethoxyestradiol, has historically been challenging due to analytical difficulties. nih.gov Early methods for measuring estrogen metabolism, such as direct immunoassays, were often not sensitive or accurate enough, especially for detecting the low levels present in certain physiological states. dutchtest.com

The development of more sophisticated analytical techniques was crucial for advancing research in this area. High-performance liquid chromatography (HPLC) became a key tool, particularly when combined with fluorescent probes to enhance the detection of catechol estrogens and their adducts at low concentrations. dtic.mil The goal of these early methodological developments was to create assays capable of measuring endogenous levels of these compounds with high sensitivity and selectivity. dtic.mil

Later, the advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) provided a significant leap forward in the ability to accurately quantify a wide range of estrogen metabolites simultaneously. dutchtest.comresearchgate.netbiorxiv.org This technology has overcome many of the limitations of earlier methods, offering high specificity and sensitivity for measuring estrogens and their metabolites in various biological samples, including plasma and urine. researchgate.netbiorxiv.org The synthesis of 2-ethoxyestradiol itself relied on established chemical methods for modifying the steroid structure, often starting from available estradiol (B170435) derivatives. acs.orgnih.gov

Table 2: Evolution of Analytical Methods in Estrogen Metabolite Research

| Method | Description | Limitations in Early Research |

|---|---|---|

| Immunoassays | Utilized antibodies to detect and quantify hormones. | Lacked specificity and sensitivity for low concentrations of metabolites. dutchtest.combiorxiv.org |

| High-Performance Liquid Chromatography (HPLC) | Separated compounds based on their chemical properties. | Required derivatization with fluorescent probes for sensitive detection of catechol estrogens. dtic.mil |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Combined gas chromatography for separation with mass spectrometry for detection. | Required derivatization and could be less suitable for thermally labile compounds. researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and specific method for quantifying multiple analytes. | Became the gold standard, overcoming many of the earlier limitations. dutchtest.comresearchgate.netbiorxiv.org |

Structure

3D Structure

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-2-ethoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H28O3/c1-3-23-18-11-15-12(10-17(18)21)4-5-14-13(15)8-9-20(2)16(14)6-7-19(20)22/h10-11,13-14,16,19,21-22H,3-9H2,1-2H3/t13-,14+,16-,19-,20-/m0/s1 |

InChI Key |

GZGPTTWIZTVHKE-BKRJIHRRSA-N |

Isomeric SMILES |

CCOC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CC[C@@H]4O)C)O |

Canonical SMILES |

CCOC1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4O)C)O |

Synonyms |

1,3,5(5)-estratrien-2,3,17-triol 2-ethyl ether 2-ethoxyestradiol |

Origin of Product |

United States |

Chemical Synthesis and Analog Derivatization of 2 Ethoxyestradiol

Synthetic Pathways for 2-Ethoxyestradiol Production

The production of 2-ethoxyestradiol relies on established chemical methods, as its direct biosynthesis in organisms has not been observed. The primary approaches involve the modification of readily available steroidal precursors.

Classical Synthetic Methodologies

The classical synthesis of 2-ethoxyestradiol typically starts from either estradiol (B170435) or its metabolite, 2-hydroxyestradiol (B1664083). One common strategy involves the direct O-ethylation of 2-hydroxyestradiol. This transformation can be achieved using an ethylating agent in the presence of a base.

Another approach begins with estradiol, which is first hydroxylated at the C-2 position to yield 2-hydroxyestradiol. hmdb.cawikipedia.org This catechol intermediate is highly reactive and can be subsequently O-methylated by catechol-O-methyltransferase (COMT) to form 2-methoxyestradiol (B1684026), an endogenous metabolite. hmdb.camanu.edu.mk For the synthesis of 2-ethoxyestradiol, a chemical ethylation step is employed instead of enzymatic methylation.

A patented process describes the preparation of 2-alkoxyestradiols, including 2-ethoxyestradiol, starting from estradiol. google.com This method highlights the potential for contamination with estrogenically active starting materials and intermediates, emphasizing the need for robust purification methods. google.com An alternative route has been proposed that introduces the A-ring aromatization as a late-stage step in the synthesis, which can help to minimize estrogenic impurities in the final product. google.com

Furthermore, the synthesis of related 2-alkoxyestradiols has been achieved through the reduction of a protected 6α,7α-epoxyestra-1,3,5(10)-trien-3-ol-17-one, followed by alkylation of the resulting 7α-hydroxy intermediate. researchgate.net

Enzymatic Synthesis Approaches (Hypothetical)

Direct enzymatic synthesis of 2-ethoxyestradiol has not been documented in the scientific literature. The primary enzymatic pathway related to this class of compounds is the metabolism of estradiol. Cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4, catalyze the 2-hydroxylation of estradiol to form 2-hydroxyestradiol. hmdb.cawikipedia.org This catechol estrogen is then a substrate for catechol-O-methyltransferase (COMT), which catalyzes its methylation to 2-methoxyestradiol. hmdb.camanu.edu.mk

While enzymes are utilized in the synthesis of various complex molecules, including the potential for enzymatic synthesis of aromatic biobased polymers, their specific application for the direct ethoxylation of 2-hydroxyestradiol to 2-ethoxyestradiol remains hypothetical. embrapa.br The development of a biocatalyst for such a reaction would require significant protein engineering to achieve the desired substrate specificity and catalytic activity.

Derivatization Strategies for 2-Ethoxyestradiol Analogs

The chemical scaffold of 2-ethoxyestradiol has been modified in numerous ways to create analogs for research purposes. These derivatives are instrumental in probing the structural requirements for its biological activity and in developing new therapeutic agents.

Synthesis of Isotopically Labeled 2-Ethoxyestradiol for Research

Isotopically labeled compounds are invaluable tools in various research applications, including metabolic studies and medical imaging. medchemexpress.commedchemexpress.com In the context of 2-ethoxyestradiol, the synthesis of a fluorine-18 (B77423) (¹⁸F) labeled analog, 2-[¹⁸F]fluoroethoxyestradiol, has been developed for use in positron emission tomography (PET). nih.gov

The synthesis of this radiotracer was designed based on the structure of 2-ethoxyestradiol. nih.gov The non-radioactive standard, 2-fluoroethoxyestradiol (2FEE2), was synthesized in five steps starting from 3,17β-estradiol. nih.gov A key step involved the reaction of 2-hydroxy-3,17β-O-bis(methoxymethyl)estradiol with 1-bromo-2-fluoroethane (B107303) using potassium carbonate as a base and tetrabutylammonium (B224687) iodide as a phase-transfer catalyst. nih.gov The final deprotection step yielded the desired product. nih.gov This synthetic route provides a template for the preparation of other isotopically labeled 2-ethoxyestradiol analogs for various research applications.

Structural Modifications and Analog Generation for Mechanistic Probes

A variety of 2-ethoxyestradiol analogs have been synthesized to investigate structure-activity relationships. These modifications have targeted different parts of the steroid nucleus.

One notable strategy involved the synthesis of B-ring homologated analogs of 2-ethoxyestradiol. nih.govacs.orgacs.org In these compounds, the six-membered B-ring of the steroid is expanded to a seven-membered ring, mimicking the B-ring of colchicine (B1669291). nih.govacs.orgacs.org This approach was based on a hypothetical structural relationship between 2-methoxyestradiol and colchicine, both of which interact with tubulin. nih.govacs.org The synthesis relied on the ring expansion of 6-keto estradiol derivatives rather than a total synthesis of the modified steroid framework. nih.govacs.orgacs.org

Other synthetic efforts have focused on modifications at various positions of the estradiol scaffold. Analogs have been created with different substituents at the C-2 position to explore the effect of the alkoxy group's size and nature. researchgate.net Additionally, modifications at the C-16 position have been explored to enhance the biological activity of 2-methoxyestradiol and its analogs. google.com A series of estradiol analogs, including derivatives of 2-ethoxyestradiol, were synthesized and evaluated for their effects on tubulin polymerization and cancer cell growth. nih.gov

These synthetic endeavors have led to the generation of a diverse library of 2-ethoxyestradiol analogs, which have been crucial for probing the molecular mechanisms underlying its biological effects.

Metabolic Biotransformation of 2 Ethoxyestradiol in Biological Systems Excluding Human Clinical Data

Enzymatic Hydroxylation and Demethylation Pathways of 2-Ethoxyestradiol

Phase I metabolism of estrogens predominantly involves oxidative reactions such as hydroxylation, which introduces a hydroxyl group into the molecule, facilitated by cytochrome P450 enzymes. wikipedia.org This is often a prelude to Phase II conjugation. For alkoxy-substituted estrogens like 2-Ethoxyestradiol, dealkylation is also a key metabolic step.

The Cytochrome P450 (CYP) superfamily of enzymes is central to the oxidative metabolism of estrogens. psu.edu In target tissues like the mammary gland and uterus, as well as the liver, these enzymes convert estrogens into various hydroxylated metabolites. psu.eduoup.com Several CYP isoforms are involved, with specificities for different positions on the steroid nucleus.

CYP1A1, CYP1A2, and CYP3A4: These isoforms are primarily responsible for the 2-hydroxylation of estradiol (B170435) (E2), leading to the formation of 2-hydroxyestradiol (B1664083) (2-OHE2). psu.edunih.govnih.gov In the liver, CYP1A2 and CYP3A4 are the main enzymes catalyzing this reaction, while CYP1A1 is more prominent in extrahepatic tissues. psu.edunih.gov

CYP1B1: This isoform exhibits a high specificity for the 4-hydroxylation of estradiol, producing 4-hydroxyestradiol (B23129) (4-OHE2). psu.edunih.gov CYP1B1 is significantly expressed in hormone target tissues such as the breast and uterus. nih.gov

Metabolism of Methoxyestrogens: CYP1A1 and CYP1B1 not only generate catechol estrogens but can also further metabolize them. aacrjournals.org Furthermore, these enzymes can catalyze the O-demethylation of methoxyestrogens. For instance, CYP1A1 and CYP1B1 have been shown to demethylate 2-methoxyestradiol (B1684026) (2-MeOE2) back to 2-OHE2. aacrjournals.org Given the structural similarity, it is plausible that these CYP isoforms could similarly catalyze the O-de-ethylation of 2-Ethoxyestradiol to form 2-hydroxyestradiol.

The interplay between these enzymes determines the balance of different estrogen metabolites, which can have varying biological activities. The formation of catechol estrogens is a critical step, as these compounds are substrates for subsequent methylation by COMT or can be oxidized to potentially reactive quinones. nih.govaacrjournals.org

| CYP Isoform | Primary Location | Key Reaction(s) in Estrogen Metabolism | Reference |

|---|---|---|---|

| CYP1A1 | Extrahepatic tissues (e.g., breast, uterus) | 2-hydroxylation of Estradiol; O-demethylation of 2-Methoxyestradiol | psu.eduaacrjournals.org |

| CYP1A2 | Liver | 2-hydroxylation of Estradiol | psu.edunih.govplos.org |

| CYP1B1 | Extrahepatic tissues (e.g., breast, uterus, ovary) | 4-hydroxylation of Estradiol; O-demethylation of Methoxyestrogens | psu.edunih.govaacrjournals.org |

| CYP3A4 | Liver | 2-hydroxylation of Estradiol | psu.edunih.govnih.gov |

Catechol-O-methyltransferase (COMT) is a crucial Phase II enzyme that catalyzes the methylation of catechol estrogens, converting them into more stable methoxyestrogens. aacrjournals.orgnih.gov This process is considered a detoxification pathway, as it reduces the levels of catechol estrogens that could otherwise be oxidized to form DNA-damaging quinones. aacrjournals.orgscispace.com 2-Ethoxyestradiol is a synthetic analogue of the endogenous metabolite 2-methoxyestradiol, which is formed via COMT action on 2-hydroxyestradiol. aacrjournals.orgmanu.edu.mk

COMT-mediated methylation of 2-hydroxy and 4-hydroxy catechol estrogens yields various methoxyestrogens. aacrjournals.orgaacrjournals.org Studies using recombinant COMT isoforms have detailed the kinetics of these reactions. For example, with 2-hydroxyestradiol (2-OHE2) and 2-hydroxyestrone (B23517) (2-OHE1) as substrates, methylation occurs at both the 2-OH and 3-OH positions. In contrast, 4-hydroxyestrogens are methylated exclusively at the 4-OH position. nih.gov The efficiency of product formation generally follows the order: 4-MeOE2 > 4-MeOE1 >> 2-MeOE2 > 2-MeOE1. nih.gov

In vivo studies in rats have shown that estrogen levels can regulate COMT expression and activity in a sex- and tissue-dependent manner, highlighting a complex feedback mechanism. nih.govjpp.krakow.pl For instance, estradiol treatment was found to decrease COMT protein levels in the prefrontal cortex and kidneys of rats, while increasing it in the prostate. nih.gov

| Substrate | Methylation Product(s) | Reference |

|---|---|---|

| 2-Hydroxyestradiol (2-OHE2) | 2-Methoxyestradiol (2-MeOE2), 2-Hydroxy-3-methoxyestradiol (2-OH-3-MeOE2) | nih.gov |

| 4-Hydroxyestradiol (4-OHE2) | 4-Methoxyestradiol (4-MeOE2) | nih.gov |

| 2-Hydroxyestrone (2-OHE1) | 2-Methoxyestrone (2-MeOE1), 2-Hydroxy-3-methoxyestrone (2-OH-3-MeOE1) | nih.gov |

| 4-Hydroxyestrone (4-OHE1) | 4-Methoxyestrone (4-MeOE1) | nih.gov |

Role of Cytochrome P450 Isoforms in Estrogen Metabolism Relevant to 2-Ethoxyestradiol

Conjugation Reactions of 2-Ethoxyestradiol and its Metabolites

Following Phase I modifications, or sometimes acting directly on the parent compound, Phase II conjugation reactions render metabolites more water-soluble, facilitating their excretion. nottingham.ac.ukderangedphysiology.com For estrogens and their derivatives, the primary conjugation pathways are glucuronidation and sulfation. ufl.edu

Glucuronidation is a major Phase II metabolic pathway where the enzyme UDP-glucuronosyltransferase (UGT) attaches glucuronic acid to a substrate. nih.govhyphadiscovery.com This process significantly increases the hydrophilicity of the molecule, preparing it for elimination via urine or bile. nih.gov Estrogen metabolites, including hydroxylated and methoxylated forms, are common substrates for UGTs. nih.gov

Studies on the related compound 2-methoxyestradiol (2-ME2) have shown that it undergoes glucuronidation. nih.gov In vitro incubations of 2-ME2 with human liver microsomes resulted in the formation of two distinct glucuronic acid conjugates. nih.gov This indicates that the hydroxyl groups on the estrogen molecule are primary sites for this conjugation. Given that 2-Ethoxyestradiol retains these hydroxyl groups, it is a prime candidate for metabolism via glucuronidation. The process involves the transfer of a glucuronyl group from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the estrogen metabolite, a reaction catalyzed by various UGT isoforms located in the endoplasmic reticulum. hyphadiscovery.com

Sulfation is another critical Phase II conjugation reaction, catalyzed by a family of enzymes known as sulfotransferases (SULTs). cas.cz This pathway involves the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amine group on the substrate. cas.cz Sulfation generally leads to detoxification and enhanced excretion of compounds. cas.cz

Phenolic compounds, including estrogens and their metabolites, are readily sulfated. cas.cznih.gov While direct evidence for the sulfation of 2-Ethoxyestradiol from the provided context is limited, the metabolic pathways of structurally similar compounds strongly suggest its susceptibility to this reaction. The sulfation of estrogen metabolites would occur at available hydroxyl groups, producing highly water-soluble sulfate (B86663) esters that can be easily eliminated from the body.

Glucuronidation Mechanisms of Estrogen Metabolites

In Vitro Metabolic Studies of 2-Ethoxyestradiol

In vitro systems, particularly liver microsomes, are invaluable tools for studying drug metabolism by providing a concentrated source of metabolic enzymes like CYPs and UGTs. bioivt.com While direct in vitro metabolic studies on 2-Ethoxyestradiol are not extensively detailed in the provided search results, research on the closely related endogenous metabolite, 2-methoxyestradiol (2-ME2), offers significant insights.

An in vitro study using human liver microsomes to characterize the metabolism of 2-ME2 identified four major oxidative metabolites and two glucuronic acid conjugates. nih.gov This demonstrates that both Phase I (oxidation) and Phase II (glucuronidation) pathways are active in the biotransformation of this methoxyestrogen. nih.gov

Furthermore, studies using rat liver microsomes have provided models for key metabolic reactions relevant to 2-Ethoxyestradiol. For example, rat hepatic microsomes have been shown to catalyze the NADPH-dependent cleavage of ether linkages, a reaction mediated by cytochrome P450, specifically implicating the CYP2E1 isoform. nih.gov This finding is directly relevant to the potential de-ethylation of 2-Ethoxyestradiol. Other in vitro studies with rat liver microsomes have demonstrated that O-demethylation and N-dealkylation are primary metabolic pathways for various substrates, with the relative importance of each pathway depending on substrate concentration. amegroups.cn These findings from non-human in vitro systems suggest that 2-Ethoxyestradiol likely undergoes de-ethylation and subsequent conjugation reactions, mirroring the established metabolic fate of other alkoxy-estrogens.

| Compound Name |

|---|

| 2-Ethoxyestradiol |

| 17β-estradiol (E2) |

| 2-Hydroxyestradiol (2-OHE2) |

| 4-Hydroxyestradiol (4-OHE2) |

| 2-Methoxyestradiol (2-MeOE2) |

| 4-Methoxyestradiol (4-MeOE2) |

| 2-Hydroxyestrone (2-OHE1) |

| 4-Hydroxyestrone (4-OHE1) |

| 2-Methoxyestrone (2-MeOE1) |

| 4-Methoxyestrone (4-MeOE1) |

| 2-Hydroxy-3-methoxyestradiol |

| Estrone (B1671321) (E1) |

| Verapamil |

| Diglyme |

Microsomal and Cytosolic Fraction Biotransformation Studies

In vitro studies using subcellular fractions, such as liver microsomes and cytosol, are fundamental for identifying the primary enzymes and initial steps of drug metabolism. wuxiapptec.comadmescope.compharmaron.com Microsomes contain the majority of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, while the cytosolic fraction contains various soluble Phase II conjugation enzymes, like catechol-O-methyltransferase (COMT). wuxiapptec.compharmgkb.org

The metabolism of the parent hormone, 17β-estradiol, typically begins with hydroxylation by CYP enzymes, primarily CYP1A2 and CYP3A4 in the liver, to produce catechol estrogens such as 2-hydroxyestradiol (2-OHE2). nih.govnih.gov This catechol estrogen is then methylated by the cytosolic enzyme COMT to form 2-methoxyestradiol. pharmgkb.org

For 2-ethoxyestradiol, and by analogy with 2-methoxyestradiol, a key metabolic reaction investigated in microsomal fractions is O-dealkylation. Studies on 2-methoxyestradiol have demonstrated that it can be O-demethylated back to 2-hydroxyestradiol. This reaction is catalyzed by specific cytochrome P450 isoforms. aacrjournals.org Research has shown that CYP1A1 and CYP1B1 recognize methoxyestrogens as substrates and efficiently catalyze their O-demethylation. aacrjournals.orgscispace.com It is therefore highly probable that 2-ethoxyestradiol undergoes a similar O-deethylation to form 2-hydroxyestradiol, catalyzed by the same CYP enzymes. These enzymes, CYP1A1 and CYP1B1, are expressed in both hepatic and extrahepatic tissues. nih.govaacrjournals.org

The kinetic analysis of 2-methoxyestradiol metabolism revealed that it acts as an alternate substrate to 17β-estradiol for CYP1A1 and CYP1B1, indicating a competitive relationship for the enzyme's active site. aacrjournals.orgscispace.com This suggests that the metabolic clearance of 2-ethoxyestradiol via this pathway could be influenced by endogenous estrogen levels.

Table 1: Key Enzymes in the Microsomal and Cytosolic Biotransformation of Estradiol Analogs

| Enzyme Family | Specific Enzyme | Cellular Fraction | Key Reaction | Substrate Analog | Product |

|---|---|---|---|---|---|

| Cytochrome P450 | CYP1A1, CYP1B1 | Microsomal | O-dealkylation | 2-Methoxyestradiol | 2-Hydroxyestradiol |

| Cytochrome P450 | CYP1A2, CYP3A4 | Microsomal | Hydroxylation | 17β-Estradiol | 2-Hydroxyestradiol |

| Transferase | COMT | Cytosolic | O-methylation | 2-Hydroxyestradiol | 2-Methoxyestradiol |

Cellular Model Systems for 2-Ethoxyestradiol Metabolism Research

Cellular models, particularly primary hepatocytes, are considered the gold standard for in vitro metabolism studies because they contain the full complement of Phase I and Phase II metabolic enzymes and cofactors in a physiologically relevant environment. nih.goveuropa.eu These systems allow for the comprehensive profiling of metabolites produced from a parent compound.

While specific studies detailing the full metabolite profile of 2-ethoxyestradiol in hepatocyte models are not extensively documented, the metabolic fate of its analog, 2-methoxyestradiol, provides significant insight. In vivo studies of 2-ME2, which are reflective of the metabolic capabilities of cellular systems like hepatocytes, show that it undergoes several biotransformations. aacrjournals.org These include conjugation (a Phase II reaction) at the hydroxyl groups at positions 3 and 17 of the steroid structure, as well as oxidation (a Phase I reaction) at position 17 to form 2-methoxyestrone. aacrjournals.org

Therefore, it is anticipated that when 2-ethoxyestradiol is incubated with cellular models such as hepatocytes or specialized cell lines, it would be subject to similar metabolic pathways:

Phase I Metabolism: O-deethylation to 2-hydroxyestradiol, catalyzed by CYP enzymes, and oxidation of the 17-hydroxyl group to a ketone, forming 2-ethoxyestrone.

Phase II Metabolism: Conjugation reactions, such as glucuronidation and sulfation, at the available hydroxyl groups to increase water solubility and facilitate excretion.

These cellular systems are crucial for understanding potential interspecies differences in metabolism and for ensuring that animal models used in nonclinical safety testing are exposed to the same major metabolites as humans. admescope.comfda.gov

In Vivo Metabolic Disposition in Animal Models (Focusing on Enzyme Activity and Metabolite Identification, excluding pharmacokinetic parameters)

In vivo studies in animal models are essential for understanding the complete metabolic disposition of a compound, including absorption, distribution, metabolism, and excretion. The metabolic fate of 2-ethoxyestradiol in animal models is largely inferred from studies of its natural counterpart, 2-methoxyestradiol.

Research in rodent models has established that endogenous 2-hydroxyestradiol is efficiently converted to 2-methoxyestradiol in vivo. researchgate.net This foundational pathway highlights the activity of relevant enzymes like CYPs and COMT in a whole-animal system. Studies administering 2-methoxyestradiol to mice have identified its major metabolic pathways, which include oxidation at the 17-position to yield 2-methoxyestrone, and conjugation at the 3- and 17-hydroxyl groups. aacrjournals.org These findings suggest that 2-ethoxyestradiol would follow a parallel metabolic route in animal models, resulting in the formation of 2-ethoxyestrone and various conjugated metabolites.

Interestingly, one study noted that while 2-ethoxyestradiol demonstrated a tenfold greater antiproliferative activity in vitro compared to 2-methoxyestradiol, their potencies in vivo were equivalent. aacrjournals.org This observation suggests that in vivo metabolic processes, potentially including a different rate or pathway of biotransformation for 2-ethoxyestradiol, may modulate its biological activity.

Comparative metabolism studies in other animal models, such as zebrafish, for different estrogenic compounds have also highlighted the prevalence of Phase II conjugation pathways, including glucuronidation and sulfation, as major routes of biotransformation and elimination. nih.gov

Table 2: Potential In Vivo Metabolites of 2-Ethoxyestradiol Based on Analog Studies

| Parent Compound | Proposed Metabolic Reaction | Key Enzyme Class | Potential Metabolite |

|---|---|---|---|

| 2-Ethoxyestradiol | O-deethylation | Cytochrome P450 | 2-Hydroxyestradiol |

| 2-Ethoxyestradiol | 17β-Hydroxysteroid Dehydrogenation | Dehydrogenase | 2-Ethoxyestrone |

| 2-Ethoxyestradiol | Glucuronidation | UGTs | 2-Ethoxyestradiol-glucuronide |

Molecular and Cellular Mechanisms of 2 Ethoxyestradiol Action

Estrogen Receptor (ER) Interactions and Binding Kinetics of 2-Ethoxyestradiol

Studies evaluating the interaction of 2-Ethoxyestradiol with estrogen receptors have indicated a notably low binding affinity compared to the native hormone, estradiol (B170435). molaid.com This suggests that its biological effects may not primarily be driven by direct, high-affinity ER agonism.

Research has shown that 2-Ethoxyestradiol, and closely related metabolites like 2-methoxyestradiol (B1684026), possess a lower binding affinity for Estrogen Receptor Alpha (ERα) when compared to 17β-estradiol (E2). nih.gov Some evaluations have reported the binding affinity of 2-Ethoxyestradiol to ERα as "not determined" (ND) in certain contexts, while generally noting a lack of significant affinity for the estrogen receptor. molaid.comscispace.comoup.com

Similar to its interaction with ERα, the binding affinity of 2-Ethoxyestradiol for Estrogen Receptor Beta (ERβ) is also considered low. For the related compound 2-methoxyestradiol, its affinity for ERβ has been reported to be even lower than its affinity for ERα. nih.gov This suggests a consistent pattern of low affinity across both major ER subtypes for 2-Ethoxyestradiol and its methoxy (B1213986) analog. Quantitative data for 2-Ethoxyestradiol's specific binding affinity to ERβ are often listed as "not determined" (ND) in comparative studies. scispace.comoup.com

The interaction of ligands with estrogen receptors typically induces conformational changes within the receptor's ligand-binding domain. nih.govnih.govwikipedia.org These conformational shifts are critical for the subsequent dissociation of chaperone proteins, receptor dimerization, and the activation of the receptor's transcriptional domain. nih.govnih.gov The specific structural features of estrogenic compounds, particularly the position and location of hydroxyl groups on the estratriene nucleus, are important in determining the conformational changes of the ER-DNA complex, as detectable in gel shift assays. nih.gov While general mechanisms of ER-ligand complex formation involve these dynamic changes, explicit detailed findings on the precise conformational dynamics induced by 2-Ethoxyestradiol binding to ERα or ERβ are not extensively detailed in the provided search results. However, it is understood that the ability of estradiol analogs to cause conformational changes is not always directly correlated with their binding affinity or their capacity to activate E2-responsive genes. nih.gov

Differential Binding Affinity to Estrogen Receptor Beta (ERβ)

Genomic Signaling Pathways Modulated by 2-Ethoxyestradiol

Estrogen receptors, upon binding to their ligands, translocate to the nucleus and regulate gene transcription by interacting with specific DNA sequences known as estrogen response elements (EREs). nih.govwikipedia.org This genomic pathway leads to changes in messenger RNA (mRNA) production and, consequently, protein synthesis, mediating the effects of the ligand on target cells. nih.gov

2-Ethoxyestradiol has been observed to modulate the expression of specific genes. For instance, it has been shown to downregulate renal vascular endothelial growth factor (VEGF) expression. researchgate.net Studies on 2-methoxyestradiol, a very similar metabolite, have further elucidated its role in gene regulation. In the mouse uterus, 2-methoxyestradiol was found to regulate a distinct set of genes, often independently of classic estrogenic activity. nih.gov For example, the mRNA for scd2 was exclusively increased by 2-methoxyestradiol, while snx6 and spon1 were upregulated by both 17β-estradiol and 2-methoxyestradiol, with a more pronounced response to 2-methoxyestradiol. nih.gov These findings suggest that 2-Ethoxyestradiol may similarly influence gene transcription through mechanisms that are not solely dependent on high-affinity estrogen receptor binding.

The transcriptional activity of estrogen receptors is intricately regulated by the recruitment of co-activator and co-repressor proteins. When an agonist binds to an ER, it induces a conformational change in the ligand-binding domain that facilitates the recruitment of co-activators. nih.govnih.govwikipedia.org These co-activators then enable the receptor to interact more efficiently with the basal transcriptional machinery, thereby activating gene transcription. nih.govwikipedia.org Conversely, the binding of an antagonist can induce a different conformational change, which may prevent the recruitment of co-activators or, in some cases, lead to the recruitment of co-repressors. nih.govnih.gov Co-repressors can inhibit transcription by promoting histone deacetylation and fostering a more condensed chromatin structure, which hinders the binding of RNA polymerase II to the promoter region. researchgate.netfrontiersin.org While these general mechanisms govern ER-mediated gene regulation, specific details regarding the direct impact of 2-Ethoxyestradiol on the recruitment of particular co-activators or co-repressors are not explicitly detailed in the provided research snippets. However, given its demonstrated effects on gene expression, it is implied that 2-Ethoxyestradiol, through its interactions (whether direct or indirect) with ERs or other cellular pathways, influences the balance of co-activator and co-repressor recruitment to modulate target gene transcription.

Transcriptional Regulation of Target Genes by 2-Ethoxyestradiol

Non-Genomic Signaling Cascades Initiated by 2-Ethoxyestradiol

Non-genomic signaling pathways, characterized by their rapid cellular responses, involve interactions with membrane-associated receptors and subsequent modulation of intracellular signaling cascades, independent of direct gene transcription. While detailed studies specifically on 2-Ethoxyestradiol's non-genomic interactions are limited in the available literature, insights can be drawn from research on its closely related analogue, 2-methoxyestradiol.

Direct evidence for 2-Ethoxyestradiol's specific activation of membrane-associated estrogen receptors (mERs) or G-protein coupled estrogen receptor (GPER) is not extensively documented in the provided literature. However, estrogens, including metabolites like 2-methoxyestradiol, are known to bind to ERs associated with the plasma membrane, such as those in caveolae, to rapidly modulate cellular enzyme activity. This non-genomic pathway can regulate signaling through various effectors, including endothelial nitric oxide synthase (eNOS), protein kinase A (PKA), and extracellular signal-regulated kinases (ERK), which are also known as mitogen-activated protein kinases (MAPK). citeab.com

Specific direct studies on 2-Ethoxyestradiol's modulation of MAPK and PI3K pathways are limited. However, its structural analogue, 2-methoxyestradiol, has been shown to influence these critical intracellular signaling pathways. 2-methoxyestradiol has been observed to induce the activation of c-jun N-terminal kinases (JNK), extracellular signal-regulated protein kinase (ERK), and p38 mitogen-activated protein kinases (MAPKs). researchgate.net The activation of JNK by 2-methoxyestradiol is associated with the induction of apoptosis, potentially through mitochondrial pathways, by increasing the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. researchgate.net Furthermore, 2-methoxyestradiol has been reported to modulate the p44/42 mitogen-activated protein kinase pathway and attenuate phosphatidylinositol 3-kinase (PI3K)/Akt pathway-mediated metastasis in certain cancer cells. tocris.com

Activation of Membrane-Associated Estrogen Receptors

Influence of 2-Ethoxyestradiol on Cellular Processes (Mechanistic Studies)

2-Ethoxyestradiol has demonstrated significant influence on fundamental cellular processes, particularly those related to cell proliferation and survival, largely through its interaction with the cellular cytoskeleton.

2-Ethoxyestradiol has been identified as being more cytotoxic than 2-methoxyestradiol in a broad panel of tumor cell lines. researchgate.net Its related metabolite, 2-methoxyestradiol, is known to induce cell cycle arrest, notably at the G2/M phase. This arrest can be reversible at lower concentrations (e.g., 1 µM) and irreversible at higher concentrations (e.g., 10 µM), preceding the induction of apoptosis. nih.gov The G2/M cell cycle arrest induced by 2-methoxyestradiol has been correlated with the presence of immunoreactivity of phosphorylated cdc2 (Tyr15) in the nucleus and an increased level of inactive phosphorylated cdc25C (Ser216). nih.gov Additionally, 2-methoxyestradiol has been shown to upregulate the expression of the p21 protein, a cyclin-dependent kinase inhibitor, which contributes to its anti-proliferative effects. nih.govnih.gov

Consistent with its cytotoxic properties, 2-Ethoxyestradiol is expected to modulate apoptotic pathways and cell viability. Studies on 2-methoxyestradiol, a closely related compound, reveal that it induces apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. nih.govnih.govoup.com This process involves the activation of caspases, including initiator caspases-8 and -9, and the executioner caspase-3. nih.govnih.govoup.com Apoptosis induced by 2-methoxyestradiol is often accompanied by the release of cytosolic cytochrome c and can involve the generation of reactive oxygen species (ROS). nih.govnih.govfrontiersin.org The modulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 also plays a role, with 2-methoxyestradiol leading to increased Bax expression and decreased Bcl-2 levels, contributing to increased apoptosis. nih.govfrontiersin.org

Table 1: Key Apoptotic Pathway Modulations by 2-Methoxyestradiol (Related to 2-Ethoxyestradiol Action)

| Pathway Component | Effect of 2-Methoxyestradiol | Reference(s) |

| Caspase-3 | Activation | nih.govnih.govoup.com |

| Caspase-8 | Activation | nih.govnih.govoup.com |

| Caspase-9 | Activation | nih.govnih.govoup.com |

| Cytochrome c Release | Induction | nih.govoup.comfrontiersin.org |

| Bcl-2 | Downregulation/Inactivation | researchgate.netnih.govnih.govfrontiersin.org |

| Bax | Upregulation | nih.govfrontiersin.org |

| Mitochondrial Membrane Potential | Loss | oup.comfrontiersin.org |

| Reactive Oxygen Species | Generation | nih.govfrontiersin.org |

2-Ethoxyestradiol exhibits potent effects on microtubule dynamics and polymerization. It is a strong inhibitor of tubulin polymerization, a key process in microtubule formation. researchgate.netfishersci.caahajournals.org This inhibitory action is achieved by binding to the colchicine (B1669291) binding site on tubulin, a mechanism shared with its analogue 2-methoxyestradiol. tocris.comresearchgate.netfishersci.caahajournals.orgnih.govaacrjournals.org Notably, 2-Ethoxyestradiol has been reported to be even more potent than 2-methoxyestradiol in inhibiting tubulin polymerization. researchgate.netfishersci.caahajournals.org This disruption of microtubule function is central to its cytotoxic effects and its ability to arrest cells in the G2/M phase of the cell cycle. researchgate.netfishersci.canih.govaacrjournals.orgwikipedia.org

Table 2: Comparative Tubulin Polymerization Inhibition

| Compound | Effect on Tubulin Polymerization | Binding Site | Relative Potency (vs. 2-ME) | Reference(s) |

| 2-Ethoxyestradiol | Potent Inhibition | Colchicine site | More potent | researchgate.netfishersci.caahajournals.org |

| 2-Methoxyestradiol | Inhibition | Colchicine site | Less potent | tocris.comresearchgate.netfishersci.caahajournals.orgnih.govaacrjournals.org |

| Colchicine | Inhibition | Colchicine site | - | researchgate.netfishersci.canih.govaacrjournals.orgguidetopharmacology.orguni.luresearchgate.net |

Regulation of Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Protein Levels

Hypoxia-inducible factor 1 alpha (HIF-1α) is a crucial transcription factor that plays a central role in the cellular response and adaptation to low oxygen (hypoxia) conditions. Its protein levels are tightly regulated, primarily through oxygen-dependent degradation pathways. Under normoxic (normal oxygen) conditions, HIF-1α is constitutively synthesized but rapidly degraded. This degradation is mediated by the ubiquitin-proteasome system (UPS). Specifically, prolyl hydroxylase domain (PHD) enzymes hydroxylate two conserved proline residues (P402 and P564) within the oxygen-dependent degradation domain (ODD) of HIF-1α. This hydroxylation event is essential for the recognition and binding of HIF-1α by the von Hippel-Lindau (VHL) tumor suppressor protein, which is a component of an E3 ubiquitin ligase complex. The VHL-mediated ubiquitination targets HIF-1α for rapid proteasomal degradation. bmbreports.orgmedsci.orgwikipedia.orgnih.govmdpi.comnih.govfrontiersin.orgnovusbio.com

In hypoxic environments, the activity of PHDs is inhibited due to the lack of oxygen, their essential co-substrate. This inhibition prevents the hydroxylation of HIF-1α, thereby disrupting its interaction with VHL. Consequently, HIF-1α escapes proteasomal degradation and accumulates within the cell. The stabilized HIF-1α then translocates to the nucleus, where it heterodimerizes with the constitutively expressed HIF-1β subunit. This HIF-1 complex binds to specific DNA sequences known as hypoxia-response elements (HREs) in the promoter regions of target genes, leading to the transcription of various genes involved in processes such as angiogenesis, glucose metabolism, cell proliferation, and survival. bmbreports.orgmedsci.orgwikipedia.orgnih.govmdpi.comfrontiersin.orgnovusbio.comgenome.jp

While the general mechanisms governing HIF-1α protein stability are well-established, specific detailed research findings and data tables focusing solely on the direct regulation of HIF-1α protein levels by 2-ethoxyestradiol are limited in the available literature. 2-Ethoxyestradiol has been noted for its antimitogenic properties and its association with the HIF-1 signaling pathway. core.ac.ukmdpi.com Some studies indicate a relationship between 2-ethoxyestradiol and hypoxia-inducible factor 1 alpha levels, suggesting its involvement in this pathway. ahajournals.orgsemanticscholar.org However, the precise molecular mechanisms by which 2-ethoxyestradiol directly influences the stability, hydroxylation, ubiquitination, or proteasomal degradation of HIF-1α protein, including quantitative data or detailed experimental findings, are not extensively documented in the provided search results.

Advanced Analytical Methodologies for 2 Ethoxyestradiol Research

Chromatographic Techniques for 2-Ethoxyestradiol and Metabolite Quantification

Chromatographic methods are foundational for separating 2-ethoxyestradiol from complex biological samples and its various metabolites, which often possess similar chemical structures. These techniques are frequently coupled with highly sensitive detectors, most notably mass spectrometers, to achieve the necessary specificity and quantification limits.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is widely employed for the analysis of estrogens and their metabolites, including those structurally related to 2-ethoxyestradiol. While conventional HPLC with UV detection may lack the sensitivity and selectivity required for endogenous steroid analysis, especially at low concentrations, its coupling with mass spectrometry (HPLC-MS or HPLC-MS/MS) significantly enhances its capabilities nih.govmst.dkresearchgate.netscielo.brscielo.br.

HPLC methods often involve reversed-phase columns, such as C18, and utilize gradient elution with mobile phases containing water and organic solvents (e.g., acetonitrile) with acidic modifiers like formic acid to improve peak shape and ionization scielo.brrsc.org. Sample preparation typically includes liquid-liquid or solid-phase extraction, and sometimes derivatization is performed to enhance ionization efficiency or improve chromatographic resolution nih.govacs.orgresearchgate.net.

For instance, HPLC-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) methods have been developed to measure multiple estrogen metabolites simultaneously, offering high precision and detection limits in the picogram per milliliter range scielo.brscielo.br. One such method demonstrated a precision ranging from 1.1% to 3.1% and a detection limit of 10 to 15 pg/mL for various estrogen metabolites, including 2-hydroxyestradiol (B1664083), in serum samples scielo.brscielo.br. Another rapid and sensitive HPLC-MS method allowed for the simultaneous measurement of human urinary estrogens and metabolites within 10 minutes researchgate.net. Supercritical fluid chromatography (SFC) with tandem mass spectrometry has also shown promise, offering faster separation times (less than 12 minutes for 15 estrogen metabolites) compared to HPLC-MS/MS (around 100 minutes), with comparable sensitivity acs.org.

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) is another powerful chromatographic technique used for the analysis of steroid hormones, including estrogens and their metabolites. However, due to the low volatility and thermal instability of many steroid compounds, derivatization is a necessary step prior to GC analysis nih.govrsc.orgresearchgate.netresearchgate.netnih.gov. Common derivatization reagents include trimethylsilyl (B98337) (TMS) derivatives, ethoxycarbonylation (EOC), and pentafluoropropionylation (PFP), which enhance detectability, thermostability, and chromatographic resolution researchgate.netresearchgate.netnih.govunito.it.

GC methods, particularly when coupled with mass spectrometry (GC-MS), are highly specific and sensitive, making them suitable for quantifying endogenous estrogens in biological fluids like urine, serum, plasma, and saliva nih.govresearchgate.net. While GC-MS methods often require extensive sample preparation, including multi-step extractions (e.g., liquid-liquid extraction and solid-phase extraction) and derivatization, they provide reliable detection at very low concentrations researchgate.netresearchgate.net. A validated GC-MS method has been developed for the simultaneous quantification of 14 urinary estrogens, including 2-hydroxyestradiol and 2-methoxyestradiol (B1684026), utilizing optimized sample pretreatment and chromatographic programming unito.it.

Mass Spectrometry (MS) Applications in 2-Ethoxyestradiol Analysis

Mass spectrometry (MS) provides unparalleled sensitivity, specificity, and the ability to identify and quantify compounds in complex mixtures. When coupled with chromatographic techniques, it forms hyphenated methods that are crucial for comprehensive estrogen metabolite profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as a preferred method for measuring estrogenic compounds due to its high sensitivity and specificity, especially for simultaneous quantification of multiple estrogens and their metabolites nih.govresearchgate.netrsc.orgresearchgate.netnih.govnih.gov. This technique overcomes the limitations of immunoassays, which can suffer from cross-reactivity and insufficient sensitivity at low concentrations nih.govscielo.br.

LC-MS/MS methods often employ multiple reaction monitoring (MRM) mode, which allows for highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions researchgate.netnih.gov. To further enhance ionization efficiency of neutral estrogens and metabolites, chemical derivatization using reagents like sulfonyl chloride, carbonyl chloride, benzyl (B1604629) bromide, or hydrazide can be employed as an important sample preparation step researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) has historically been considered a "gold standard" for steroid hormone measurement due to its accuracy, specificity, and sensitivity nih.govnih.gov. It is particularly valuable for structural elucidation and quantification of estrogens and their metabolites, including those related to 2-ethoxyestradiol researchgate.netresearchgate.netunito.it.

Similar to GC-only approaches, GC-MS analysis of estrogens necessitates derivatization to increase volatility and thermal stability rsc.orgresearchgate.netresearchgate.netnih.gov. Common derivatization strategies involve the formation of trimethylsilyl (TMS) derivatives or a combination of ethoxycarbonylation (EOC) and pentafluoropropionyl (PFP) derivatization researchgate.netnih.govunito.it. The use of electron-capturing halogenated derivatization reagents can significantly improve sensitivity, often allowing for detection in negative ion mode researchgate.net.

GC-MS methods have been developed for the simultaneous determination of a broad panel of urinary estrogens and their principal metabolites, including 2-hydroxyestradiol and 2-methoxyestradiol unito.it. These methods often involve extensive sample preparation, such as liquid-liquid extraction and solid-phase extraction, to achieve satisfactory sensitivity for low-concentration analytes researchgate.netresearchgate.net. GC-MS can also operate in selected ion monitoring (SIM) mode for enhanced detectability and shorter analytical run times nih.gov.

Spectroscopic Characterization of 2-Ethoxyestradiol and its Metabolites

Spectroscopic techniques play a vital role in the comprehensive characterization of chemical compounds like 2-ethoxyestradiol and its metabolites, providing detailed information about their molecular structure, functional groups, and electronic properties. While specific detailed spectroscopic data (e.g., full NMR spectra, IR vibrational frequencies, or UV-Vis absorption maxima) for 2-ethoxyestradiol itself are often found in specialized chemical databases or synthetic chemistry literature, the general principles apply.

Infrared (IR) Spectroscopy: IR spectroscopy provides insights into the functional groups present in 2-ethoxyestradiol and its metabolites. Characteristic absorption bands would be observed for hydroxyl (-OH) groups (broad band around 3200-3600 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C-O stretching from the ether and alcohol groups (around 1050-1250 cm⁻¹), and C=C stretching from the aromatic ring (around 1500-1600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for detecting chromophores within the molecule. Estrogens, including 2-ethoxyestradiol, possess an aromatic A-ring with hydroxyl or ether substituents, which are chromophores. They typically exhibit characteristic absorption maxima in the ultraviolet region (e.g., around 280 nm for phenolic estrogens) researchgate.net. Changes in the substitution pattern on the aromatic ring, such as the ethoxy group at the C-2 position, can influence these absorption characteristics. UV detection is often coupled with HPLC for quantitative analysis, though its sensitivity for low-level endogenous estrogens can be limited compared to MS mst.dk.

These spectroscopic methods are often used in conjunction with mass spectrometry to confirm the identity and purity of synthesized or isolated 2-ethoxyestradiol and its metabolites, providing a robust analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation and purity assessment of organic compounds, including 2-Ethoxyestradiol and its derivatives uni.lu. This method provides detailed information about the environment of atomic nuclei within a molecule, particularly hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, which is crucial for confirming the synthesized structure of 2-Ethoxyestradiol and identifying any impurities uni.luguidetopharmacology.orgnih.govnih.gov.

In the context of estradiol (B170435) analogs, NMR spectroscopy has been extensively utilized. For instance, studies on 2-substituted estratrienes, which include 2-ethoxyestradiol, often report ¹H and ¹³C NMR spectra to confirm the successful synthesis and the precise positioning of substituents on the steroid nucleus guidetopharmacology.orgnih.govnih.govnih.gov. Researchers record NMR spectra typically in deuterated solvents like CDCl₃ or DMSO-d₆, referencing chemical shifts to internal standards such as tetramethylsilane (B1202638) (TMS) guidetopharmacology.orgnih.gov. The chemical shifts (δ values in parts per million, ppm) and coupling constants (J values in Hertz, Hz) observed in the NMR spectra provide a unique "fingerprint" that allows for the identification of different proton and carbon environments within the molecule nih.govnih.gov. For example, specific signals for methyl groups, methylene (B1212753) groups, and aromatic protons are characteristic of the steroid moiety and the ethoxy substituent, enabling comprehensive structural verification guidetopharmacology.orgnih.govnih.govnih.gov. The analysis of splitting patterns (singlets, doublets, triplets, quartets, and multiplets) further aids in determining the number of neighboring hydrogen atoms, providing connectivity information within the molecular framework nih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation . Although specific detailed IR spectral data for 2-Ethoxyestradiol are not extensively highlighted in the provided snippets, IR spectroscopy is a general and highly valuable tool for the characterization of steroid hormones and their derivatives .

For steroid compounds like 2-Ethoxyestradiol, IR spectroscopy can identify characteristic vibrational modes associated with key functional groups. For instance, the presence of hydroxyl (-OH) groups would typically be indicated by broad absorption bands in the 3200-3600 cm⁻¹ region, while carbon-oxygen (C-O) stretching vibrations would appear in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring system can be found around 1600 cm⁻¹. The "fingerprint" region below 1500 cm⁻¹ contains a multitude of bands unique to each compound, allowing for differentiation between structurally similar molecules and confirmation of purity. Fourier Transform Infrared (FT-IR) spectroscopy, a common variant, can be employed to investigate molecular-level effects of steroid compounds in biological systems, as demonstrated in studies involving 17β-estradiol.

Immunoassays and Receptor Binding Assays in 2-Ethoxyestradiol Research

Immunoassays and receptor binding assays are crucial tools in understanding the biological interactions and potential activities of compounds like 2-Ethoxyestradiol, particularly concerning their engagement with estrogen receptors (ERs). These methods allow for the detection and quantification of compounds, as well as the assessment of their affinity for specific biological targets.

Development of Specific Antibodies for 2-Ethoxyestradiol Detection

The development of specific antibodies is fundamental for creating immunoassays capable of detecting and quantifying target analytes, including small molecules like 2-Ethoxyestradiol, within complex biological samples. While direct mentions of specific antibodies for 2-Ethoxyestradiol are not provided, the general principles of immunoassay development apply.

The process typically involves generating antibodies that specifically recognize the chemical structure of 2-Ethoxyestradiol. These antibodies, whether monoclonal or polyclonal, would then be utilized in various immunoassay formats such as Enzyme-Linked Immunosorbent Assays (ELISA). Such assays could be designed for direct detection or competitive binding, where the target compound competes with a labeled analog for antibody binding sites. The ability to develop such specific antibodies is critical for research applications, including pharmacokinetic studies, metabolic profiling, and potentially for diagnostic purposes, by allowing sensitive and selective measurement of 2-Ethoxyestradiol levels. The broader field of estrogen research has seen the development of antibodies against estrogenized proteins, highlighting the feasibility and importance of such tools for estrogen metabolites.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a standard and highly sensitive method used to determine the binding affinity of a compound for its target receptor. In the context of 2-Ethoxyestradiol, these assays are employed to evaluate its affinity for estrogen receptor subtypes, primarily estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

The principle of radioligand binding assays involves incubating the receptor protein with a known concentration of a high-affinity radiolabeled ligand (e.g., [³H] 17β-estradiol) in the presence or absence of varying concentrations of the unlabeled test compound, such as 2-Ethoxyestradiol. The degree to which the unlabeled compound competes with the radiolabeled ligand for binding to the receptor indicates its binding affinity. After incubation, free and bound radioligand are separated (e.g., by dextran-coated charcoal or filtration), and the radioactivity of the bound fraction is measured using a liquid scintillation counter.

Research findings indicate that 2-Ethoxyestradiol and its analogs have been tested in estrogen receptor binding assays, with their affinities relative to estradiol generally found to be very low. This suggests that while 2-Ethoxyestradiol is structurally related to estradiol, its ethoxy substitution significantly impacts its ability to bind to and activate classical estrogen receptors. The results from such assays are often expressed as IC₅₀ values (the concentration of the unlabeled compound required to inhibit 50% of the specific binding of the radioligand) or as Relative Binding Affinity (RBA), which compares the IC₅₀ of the test compound to that of a standard ligand like estradiol.

Table 1: Relative Binding Affinity of 2-Ethoxyestradiol to Estrogen Receptors

| Compound | Estrogen Receptor Binding Affinity (Relative to Estradiol) | Source |

| 2-Ethoxyestradiol | Very low |

Emerging Research Avenues and Future Directions in 2 Ethoxyestradiol Studies

Advanced Computational Modeling and Simulation of 2-Ethoxyestradiol Interactions

Advanced computational modeling and simulation techniques are playing an increasingly vital role in understanding the intricate interactions of 2-ethoxyestradiol with biological macromolecules. These methods offer a powerful means to predict binding affinities, elucidate binding modes, and characterize dynamic conformational changes at an atomic level.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational method widely employed to predict the preferred orientation and binding affinity of a small molecule, such as 2-ethoxyestradiol, within the binding site of a target receptor. This technique is instrumental in elucidating the specific intermolecular interactions that stabilize the ligand-receptor complex, including hydrogen bonding, van der Waals forces, and electrostatic interactions. For estradiol (B170435) derivatives, which include 2-ethoxyestradiol, molecular docking studies have been successfully utilized to characterize their binding interactions with human estrogen receptor alpha (ERα) and beta (ERβ) subtypes. These studies have demonstrated that even subtle differences in the binding modes of these derivatives can significantly contribute to their differential binding affinities for ERs. By providing detailed insights into how 2-ethoxyestradiol interacts with its target proteins, molecular docking facilitates the rational design of new compounds with improved selectivity and potency.

Molecular Dynamics Simulations to Elucidate Conformational Changes

Molecular Dynamics (MD) simulations extend the insights gained from static docking studies by providing a dynamic view of molecular interactions over time. These simulations track the time-dependent changes in molecular structure in response to environmental conditions, interactions with other molecules, and the effects of ligand binding. MD simulations are particularly valuable for studying the dynamic behavior of both 2-ethoxyestradiol and its target proteins, revealing crucial information such as conformational changes that occur upon ligand binding, the stability of the resulting complexes, and the role of solvent molecules (e.g., water) in these interactions. This approach can explore large-scale conformational transitions and rare events within macromolecular systems, offering a deeper understanding of the molecular mechanisms underlying 2-ethoxyestradiol's biological effects.

Development of 2-Ethoxyestradiol as a Research Tool for Estrogen Receptor Biology and Cellular Processes

2-Ethoxyestradiol, as an analog of estradiol, holds significant potential as a research tool for dissecting the complexities of estrogen receptor biology and various cellular processes. Estradiol and its derivatives are known to play critical roles in fundamental cellular functions, including cell proliferation, differentiation, migration, and apoptosis, with these actions largely mediated by the classical nuclear estrogen receptors, ERα and ERβ. Understanding the intricacies of estrogen receptor signaling pathways is paramount for comprehending the mechanisms behind estrogen-related diseases, such as breast cancer.

As a research probe, 2-ethoxyestradiol can be utilized to investigate specific aspects of ligand binding to ERs, explore the downstream cellular responses, and shed light on biological processes where estrogenic compounds exert their influence. For instance, studies have shown that 2-ethoxyestradiol can induce striking morphological changes in cells and significantly decrease DNA synthesis. These observed effects underscore its utility as a valuable tool in laboratory settings to perturb and analyze estrogen-dependent cellular pathways, helping researchers to better understand the nuanced roles of estrogen receptors and their ligands in health and disease.

Integration of Omics Technologies in 2-Ethoxyestradiol Mechanistic Research

The integration of high-throughput "omics" technologies is revolutionizing mechanistic research into compounds like 2-ethoxyestradiol. These advanced approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, enable a comprehensive, large-scale analysis of diverse biomolecular data within biological systems. By providing a holistic view of molecular changes, omics technologies facilitate a deeper understanding of biological systems and are instrumental in identifying novel biomarkers and potential therapeutic targets.

Transcriptomics in Response to 2-Ethoxyestradiol (Gene Expression Profiling)

Transcriptomics, particularly through techniques such as RNA sequencing (RNA-seq) and microarrays, allows for the quantification of the entire RNA expression profile within a given biological sample. This provides invaluable insights into global gene expression patterns, including the identification of known and novel isoforms, and the detection of changes in gene activity.

In the context of 2-ethoxyestradiol research, transcriptomic profiling is crucial for identifying the broad spectrum of gene expression changes induced by the compound. This helps in unraveling its precise mechanism of action and pinpointing the downstream pathways affected. For estrogenic compounds, transcriptomics can reveal specific estrogen-responsive genes that are modulated, as well as subsequent changes in protein expression that arise from these genomic alterations. Such detailed gene expression profiling is essential for building a comprehensive mechanistic model of 2-ethoxyestradiol's biological effects and its potential therapeutic applications.

Proteomics and Metabolomics Profiling (for systemic mechanistic understanding)

The comprehensive understanding of a chemical compound's systemic effects and mechanisms of action often necessitates a multifaceted approach, integrating advanced analytical techniques. Proteomics and metabolomics, as key pillars of "omics" research, offer powerful capabilities to elucidate the intricate molecular changes induced by compounds like 2-Ethoxyestradiol at a system-wide level. These approaches move beyond the study of individual molecules, providing a holistic view of biological systems and their responses to external stimuli revespcardiol.org.

Proteomics Profiling for Systemic Mechanistic Understanding

Proteomics involves the large-scale study of proteins, including their expression, modifications, and interactions within a biological system japsonline.com. When applied to 2-Ethoxyestradiol research, proteomics aims to identify global changes in protein abundance, post-translational modifications (PTMs), and protein-protein interactions that occur in response to the compound's presence. This can reveal the direct and indirect protein targets of 2-Ethoxyestradiol, as well as the downstream cellular pathways affected.

The methodology typically involves:

Sample Preparation: Cells, tissues, or biofluids exposed to 2-Ethoxyestradiol are collected and proteins are extracted.

Protein Separation: Techniques such as two-dimensional gel electrophoresis (2DE) or liquid chromatography (LC) are used to separate complex protein mixtures japsonline.com.

Mass Spectrometry (MS): Proteins or their peptide fragments are then analyzed by high-resolution mass spectrometry to identify and quantify them japsonline.com.

Bioinformatics Analysis: Computational tools are employed to compare protein profiles between treated and untreated samples, identify differentially expressed proteins, and map them to known biological pathways and networks japsonline.comnih.gov.

Illustrative Example of Proteomics Findings for 2-Ethoxyestradiol: While specific detailed research findings for 2-Ethoxyestradiol using proteomics are not extensively documented in broad public searches, a hypothetical study might reveal alterations in proteins involved in specific pathways. For example, if 2-Ethoxyestradiol affects cell growth, proteomics could identify changes in the expression of cyclins or cyclin-dependent kinases.

Table 1: Illustrative Differential Protein Expression in Response to 2-Ethoxyestradiol Treatment

| Protein Name (Hypothetical) | UniProt ID (Example) | Fold Change (Treated/Control) | p-value (FDR-adjusted) | Involved Pathway (Hypothetical) |

| Protein A | P12345 | 2.5 (Upregulated) | 0.001 | Cell Cycle Regulation |

| Protein B | Q67890 | 0.4 (Downregulated) | 0.005 | Apoptosis Pathway |

| Protein C | R11223 | 1.8 (Upregulated) | 0.012 | Steroid Hormone Metabolism |

| Protein D | S44556 | 0.6 (Downregulated) | 0.008 | Inflammatory Response |

Note: The data in Table 1 are hypothetical and for illustrative purposes only, demonstrating the type of information that proteomics profiling could yield.

Metabolomics Profiling for Systemic Mechanistic Understanding

Key steps in metabolomics profiling include:

Sample Collection: Biofluids (e.g., plasma, urine), cells, or tissues are collected.

Metabolite Extraction: Metabolites are extracted from the biological matrix.

Analytical Techniques: High-throughput techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to separate, identify, and quantify metabolites nih.govmdpi.com. Nuclear Magnetic Resonance (NMR) spectroscopy is also employed revespcardiol.org.

Data Processing and Pathway Analysis: Raw data are processed, and identified metabolites are mapped onto metabolic pathways to understand the interconnected biochemical changes creative-proteomics.comuab.edu. This can reveal disturbances in pathways such as amino acid metabolism, lipid metabolism, or energy production mdpi.comnih.gov.

Metabolomics is particularly sensitive to subtle alterations in biological pathways, offering insights into the mechanisms underlying various physiological conditions and aberrant processes nih.gov. For 2-Ethoxyestradiol, metabolomics could help identify biomarkers of its activity, understand its biotransformation, and reveal its impact on key metabolic hubs, contributing to a systemic mechanistic understanding nih.gov.

Illustrative Example of Metabolomics Findings for 2-Ethoxyestradiol: A metabolomics study on 2-Ethoxyestradiol might uncover shifts in specific metabolic pathways, indicating altered cellular states. For instance, if the compound influences energy metabolism, changes in tricarboxylic acid (TCA) cycle intermediates or glycolysis products might be observed.

Table 2: Illustrative Changes in Metabolite Levels in Response to 2-Ethoxyestradiol Treatment

| Metabolite Name (Hypothetical) | HMDB ID (Example) | Fold Change (Treated/Control) | p-value (FDR-adjusted) | Metabolic Pathway (Hypothetical) |

| Glucose | HMDB0000122 | 0.7 (Downregulated) | 0.003 | Glycolysis |

| Lactate | HMDB0000190 | 1.5 (Upregulated) | 0.007 | Glycolysis, Anaerobic Respiration |

| Citrate | HMDB0000094 | 0.8 (Downregulated) | 0.015 | TCA Cycle |

| Glutamine | HMDB0000148 | 1.3 (Upregulated) | 0.009 | Amino Acid Metabolism |

Note: The data in Table 2 are hypothetical and for illustrative purposes only, demonstrating the type of information that metabolomics profiling could yield.

Synergistic Integration for Systemic Mechanistic Understanding

The true power of proteomics and metabolomics for systemic mechanistic understanding lies in their synergistic integration. While proteomics identifies the molecular machinery (proteins), metabolomics reveals the functional output of that machinery (metabolites). Combining these "omics" platforms allows for a more comprehensive and robust understanding of how 2-Ethoxyestradiol interacts with biological systems revespcardiol.orgnih.gov. For example, if proteomics reveals changes in the expression of an enzyme, metabolomics can then confirm whether the corresponding metabolic pathway is indeed altered, providing a stronger link between molecular changes and functional outcomes. This multi-level analysis is essential for deciphering complex biological responses and advancing the understanding of 2-Ethoxyestradiol's systemic effects.

Q & A

Q. What safety protocols are critical when handling 2-Ethoxyestradiol in laboratory settings?

- Methodological Answer : Researchers must adhere to strict safety measures due to its acute toxicity (oral, dermal, inhalation), reproductive hazards, and environmental risks . Key protocols include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, sealed goggles, and respiratory masks (FFP2 or higher) to prevent exposure.

- Ventilation : Work in fume hoods to minimize inhalation risks.

- Disposal : Follow hazardous waste regulations (e.g., incineration via licensed facilities) to avoid aquatic contamination .

- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent degradation .

Q. What are the established synthetic routes for 2-Ethoxyestradiol, and how can purity be optimized?

- Methodological Answer : A common route involves modifying estradiol via Friedel-Crafts acylation and Baeyer-Villiger oxidation to introduce the 2-ethoxy group . Critical steps include:

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

- Characterization : Validate purity via HPLC (C18 column, methanol-water mobile phase) and NMR (¹H/¹³C) .

- Yield Optimization : Control reaction temperatures (e.g., 0–5°C during acetylation) to minimize side products .

Q. What is the primary mechanism of action of 2-Ethoxyestradiol in cancer models?

- Methodological Answer : 2-Ethoxyestradiol inhibits tubulin polymerization by binding to the colchicine site, disrupting mitotic spindle formation and inducing G2/M arrest . Key validation methods include:

- Tubulin Polymerization Assays : Monitor absorbance at 350 nm to quantify inhibition rates.

- Cell Cycle Analysis : Use flow cytometry (propidium iodide staining) to confirm G2/M arrest in MDA-MB-435 breast cancer cells .

Advanced Research Questions

Q. How can researchers design experiments to evaluate 2-Ethoxyestradiol’s efficacy in pulmonary hypertension models?

- Methodological Answer :

- Animal Models : Use monocrotaline-induced pulmonary hypertension in rats (dosage: 60 mg/kg subcutaneous) .

- Dosing Regimen : Administer 2-Ethoxyestradiol intraperitoneally (5–10 mg/kg/day) for 14 days.

- Endpoints : Measure right ventricular systolic pressure (RVSP) via catheterization and assess vascular remodeling via histology (α-SMA staining) .

- Data Interpretation : Compare results to positive controls (e.g., sildenafil) to contextualize efficacy .

Q. How should contradictory data on 2-Ethoxyestradiol’s cytotoxicity across cell lines be addressed?

- Methodological Answer : Discrepancies (e.g., higher potency in MDA-MB-435 vs. other lines) may arise from metabolic differences or tubulin isoform expression . Mitigation strategies include:

- Comparative Proteomics : Profile β-tubulin isoforms (e.g., βIII-tubulin) via Western blot.

- Metabolic Stability Assays : Incubate compounds with liver microsomes to assess degradation rates.

- Dose-Response Curves : Calculate IC50 values in multiple lines (e.g., A549, HeLa) to identify lineage-specific sensitivities .

Q. What strategies improve 2-Ethoxyestradiol’s bioavailability for in vivo studies?

- Methodological Answer :

- Structural Modifications : Replace the ethoxy group with PEGylated chains to enhance solubility (e.g., 2-(2-ethylhexyloxy)ethanol derivatives) .

- Formulation : Use liposomal encapsulation (e.g., DMPC/cholesterol liposomes) to prolong plasma half-life.

- Pharmacokinetic Testing : Conduct LC-MS/MS analysis of serum samples post-administration to quantify bioavailability .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.